2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-bromophenol. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like N,N-dimethylformamide. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyridine derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
2-Bromopyridine: Another isomer of bromopyridine with similar applications.
2-(3-Bromophenoxy)-5-(trifluoromethyl)pyridine: A closely related compound with a different substitution pattern.
Uniqueness: 2-(3-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClF3NO/c13-8-2-1-3-9(5-8)19-11-10(14)4-7(6-18-11)12(15,16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIMYHHHRYGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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